molecular formula C10H5Cl3O2S B1442926 5,8-Dichloronaphthalene-2-sulfonyl chloride CAS No. 1251758-18-5

5,8-Dichloronaphthalene-2-sulfonyl chloride

Cat. No. B1442926
M. Wt: 295.6 g/mol
InChI Key: UAMIPNMECXFCCA-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 5,8-Dichloronaphthalene-2-sulfonyl chloride, such as its melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Application 1: Reduction of Sulfonyl Chlorides

  • Summary of the Application: This research focuses on the reduction of sulfonyl chlorides to the corresponding disulfides, which can serve as valuable intermediates in various organic transformations, especially in natural product synthesis .
  • Methods of Application: The method involves the rapid reduction of sulfonyl chlorides with a SO2/KI/H2SO4 system in water at 80°C . This is an operationally simple and environmentally benign method .
  • Results or Outcomes: The results showed that sulfonyl chlorides can be rapidly reduced with the mentioned system in moderate to good yields .

Application 2: Antitumor Agent for Hepatocellular Carcinoma

  • Summary of the Application: A compound, SIOC-XJC-SF02, which is a derivative of fenofibrate, showed significant antiproliferative activity on human hepatocellular carcinoma (HCC) cells .
  • Methods of Application: The research involved the synthesis of fenofibrate derivatives and testing their antitumor activities . The compound SIOC-XJC-SF02 was found to inhibit the migration of human HCC cells .
  • Results or Outcomes: The compound induced apoptosis of human HCC cells. The IC50 values were 4.011 μM and 10.908 μM for HCCLM3 cells and HepG2 cells, respectively . The antitumor effect of this compound may act via activating fumarate hydratase .
  • 5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride : This is a related compound with a similar structure. It’s used in various chemical reactions, but the specific applications are not mentioned .

Application 3: Continuous Flow Synthesis

  • Summary of the Application: This research focuses on the continuous flow synthesis of sulfonyl chlorides from disulfides and thiols . Sulfonyl chlorides are essential key building blocks in organic chemistry, especially for the preparation of sulfonamide motifs .
  • Methods of Application: The method involves the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . The reaction is carried out in a continuous flow environment, which improves the inherent safety of the process by circumventing thermal runaway .
  • Results or Outcomes: The optimal conditions were applied to react aliphatic and aromatic disulfides and thiols to their corresponding sulfonyl chlorides in good yields .

Application 4: Synthesis of Sulfonyl Fluorides

  • Summary of the Application: This research focuses on the synthesis of sulfonyl fluorides, which have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
  • Methods of Application: The method involves direct fluorosulfonylation with fluorosulfonyl radicals . This approach has emerged as a concise and efficient method for producing sulfonyl fluorides .
  • Results or Outcomes: The research provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

properties

IUPAC Name

5,8-dichloronaphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3O2S/c11-9-3-4-10(12)8-5-6(16(13,14)15)1-2-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMIPNMECXFCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dichloronaphthalene-2-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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